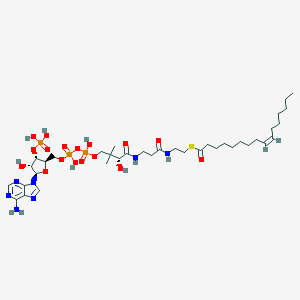
2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane is a chemical compound with the formula C9H24O3Si3 . It has a molecular weight of 264.5416 . This compound is used in various applications, including as an organosilicon reagent .
Molecular Structure Analysis
The molecular structure of 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane consists of a cyclic arrangement of silicon and oxygen atoms, with ethyl and methyl groups attached to the silicon atoms . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane has a molecular weight of 264.54 . It has a refractive index of n20/D 1.412 (lit.) and a density of 0.939 g/mL at 25°C (lit.) . The boiling point is 192-193°C (lit.) .Scientific Research Applications
Synthesis of Cyclic Monomers
A study by Götz et al. (1999) details an efficient synthesis route for the cyclic monomer of perdeuterated poly(ethyl-methylsiloxane), starting from deuterated methanol and ethanol. This process also involved the synthesis of the protonated 2,4,6-triethyl-2,4,6-trimethylcyclotrisiloxane as a model (Götz et al., 1999).
Copolymerization for Siloxane-Dimethylsiloxane Gradient Copolymers
Cypryk et al. (2009) explored the kinetics of anionic ring-opening copolymerization of a derivative of 2,4,6-triethyl-2,4,6-trimethylcyclotrisiloxane. This process was used to create blocky structure copolymers with properties typical for gradient copolymers (Cypryk et al., 2009).
X-ray Crystallographic Study
Gewald et al. (1993) conducted a study focusing on the crystal structure of a derivative of 2,4,6-triethyl-2,4,6-trimethylcyclotrisiloxane, providing insights into the stereochemistry of substitutions at silicon atoms in siloxanes (Gewald et al., 1993).
Fluorosilicone Synthesis
Furukawa et al. (2001) studied the reactivity of cyclosiloxane derivatives and their application in fluorosilicone synthesis. This study showcased the use of 2,4,6-triethyl-2,4,6-trimethylcyclotrisiloxane derivatives in producing copolymers with varying properties, including for use as antifoaming agents (Furukawa et al., 2001).
Functionalized Siloxanes
Turcan-Trofin et al. (2019) synthesized linear and cyclic siloxanes functionalized with polar groups, exploring their potential as solvent-free liquid electrolytes. This highlights another application of 2,4,6-triethyl-2,4,6-trimethylcyclotrisiloxane derivatives in material science (Turcan-Trofin et al., 2019).
properties
IUPAC Name |
2,4,6-triethyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLJYEKNUTVPAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si]1(O[Si](O[Si](O1)(C)CC)(C)CC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O3Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333910 |
Source


|
| Record name | 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane | |
CAS RN |
15901-49-2 |
Source


|
| Record name | 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B97996.png)







